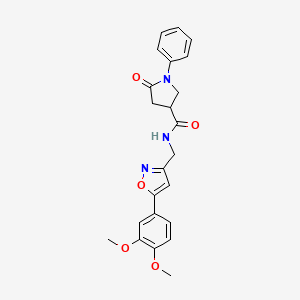

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidin-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.

BenchChem offers high-quality N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Isoxazolen

Diese Verbindung kann bei der Synthese von 3,5-disubstituierten Isoxazolen verwendet werden . Isoxazole sind in verschiedenen Anwendungen wichtig und ihre Kernstruktur ist in der Natur relativ selten anzutreffen . Die Verbindung kann in einer Eintopf-Reaktion durch eine konsekutive Dreikomponenten-Alkynylierungs-Cyclisierungssequenz schnell synthetisiert werden .

Entwicklung von Pharmazeutika

Das Isoxazol-Motiv findet sich in vielen biologisch aktiven Verbindungen, die als Pharmazeutika eingesetzt werden . Zum Beispiel das Antibiotikum Sulfamethoxazol, das nichtsteroidale Antirheumatikum Isoxicam und das Immunsuppressivum Leflunomid .

Entwicklung von Antimykotika

Ein API, das ein 3,5-Diaryl-substituiertes Isoxazol-Motiv als Seitenkette eines Echinocandin-abgeleiteten cyclischen Lipopeptids enthält, ist das Antimykotikum Micafungin (Mycamine®) gegen Candida- und Aspergillus-bedingte Dermatomykosen . Die antimykotische Wirkung und Toxizität werden durch das 3,5-Diaryl-Isoxazol-Motiv bestimmt .

Organische Synthese

Die Verbindung ist relevant in der organischen Synthese und der Synthese von Naturstoffen . Die Entwicklung von Isoxazol-Synthesen ist unaufhaltsam wichtig geblieben und es haben sich zahlreiche Ansätze entwickelt .

Krebsforschung

Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen, die 3-N-fusionierte Heteroaryl-Einheiten tragen, wurden auf der Grundlage von Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt . Die Verbindung hat vielversprechende Ergebnisse in der Antikrebsaktivität gegen Prostata- (LNCaP), Pankreas- (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) -Krebszelllinien gezeigt .

Medizinische Anwendungen

Biologische Aktivität

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 356.36 g/mol |

| CAS Number | 953015-93-5 |

This compound features an isoxazole ring, a pyrrolidine moiety, and a carboxamide functional group, which contribute to its biological activity through interactions with various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : Achieved through cycloaddition reactions.

- Substitution with Dimethoxyphenyl Group : Often accomplished via palladium-catalyzed cross-coupling reactions.

- Attachment of the Pyrrolidine and Carboxamide Groups : Finalized through acylation reactions under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the 5-oxopyrrolidine class. For instance, compounds exhibiting structural similarities have shown promising results against A549 human lung adenocarcinoma cells. The mechanism of action appears to involve:

-

Inhibition of Cell Viability : Compounds from this class demonstrated reduced viability in cancerous cells compared to non-cancerous controls.

Compound IC50 (µM) A549 Cytotoxicity on Non-Cancerous Cells N1 66 Moderate N2 50 Low

This suggests that structural modifications can enhance selective toxicity towards cancer cells while minimizing effects on normal cells .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, derivatives similar to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine have shown activity against multidrug-resistant strains of Staphylococcus aureus. Key findings include:

-

Inhibition of Pathogen Growth : Compounds demonstrated effectiveness against various Gram-positive bacteria, including resistant strains.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MRSA) 8 µg/mL Enterococcus faecalis 16 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine is believed to stem from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The isoxazole moiety may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing signaling pathways associated with cancer progression and microbial resistance.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

- Study on Anticancer Properties :

- Research on Antimicrobial Efficacy :

Eigenschaften

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-29-19-9-8-15(10-21(19)30-2)20-12-17(25-31-20)13-24-23(28)16-11-22(27)26(14-16)18-6-4-3-5-7-18/h3-10,12,16H,11,13-14H2,1-2H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOFUSRKHMVZPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.